Dysibetaine
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Overview
Description
Dysibetaine is a natural product found in Lamellodysidea herbacea with data available.
Scientific Research Applications
Isolation and Structure of Dysibetaine
This compound was first identified as a novel α,α-disubstituted α-amino acid derivative from the marine sponge Dysidea herbacea. Its structural elucidation was achieved through spectral methods and X-ray crystallography (Sakai et al., 1999). This discovery marked the beginning of scientific interest in this compound and its potential applications.
Novel Betaines and Their Bioactivity
Further research led to the isolation of new betaines, including this compound PP, this compound CPa, and this compound CPb, from the same marine sponge. These compounds were characterized as novel dipeptide and cyclopropane betaines. Notably, this compound CPa and CPb showed weak affinity towards specific glutamate receptors, hinting at potential neuroactive properties (Sakai et al., 2004).
Total Synthesis of this compound
The complexity of this compound's structure inspired several synthetic approaches. For instance, the total synthesis of (-)-dysibetaine was achieved through an 11-step process starting from L-malic acid, featuring a unique Ugi 4-center-3-component cyclization reaction (Isaacson & Kobayashi, 2009). This synthesis was significant for studying this compound's biological function in detail.
Properties
Molecular Formula |
C9H17N2O4+ |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[(2R,4R)-2-carboxy-4-hydroxy-5-oxopyrrolidin-2-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C9H16N2O4/c1-11(2,3)5-9(8(14)15)4-6(12)7(13)10-9/h6,12H,4-5H2,1-3H3,(H-,10,13,14,15)/p+1/t6-,9-/m1/s1 |
InChI Key |
YELMLJGVAMYPML-HZGVNTEJSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@]1(C[C@H](C(=O)N1)O)C(=O)O |
Canonical SMILES |
C[N+](C)(C)CC1(CC(C(=O)N1)O)C(=O)O |
Synonyms |
dysibetaine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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